5-Formyl-4-methylthiophene-2-carboxamide
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Overview
Description
5-Formyl-4-methylthiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with formyl and carboxamide groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-4-methylthiophene-2-carboxamide can be achieved through various methods. One common approach involves the condensation reaction of thiophene derivatives. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Formyl-4-methylthiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes
Mechanism of Action
The mechanism of action of 5-Formyl-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, leading to biological effects. For example, thiophene derivatives have been shown to inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Formyl-4-methylthiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Contains additional bromine and phenyl groups, leading to different chemical properties.
5-Methyl-2-thiophenecarboxaldehyde: Lacks the carboxamide group, resulting in different reactivity and applications.
Uniqueness
5-Formyl-4-methylthiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H7NO2S |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
5-formyl-4-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C7H7NO2S/c1-4-2-5(7(8)10)11-6(4)3-9/h2-3H,1H3,(H2,8,10) |
InChI Key |
DFBIZWJBYNTFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N)C=O |
Origin of Product |
United States |
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